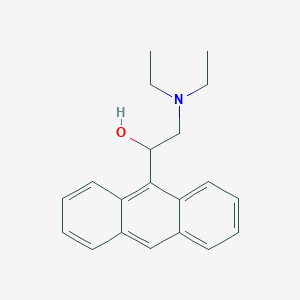![molecular formula C30H51B B14745026 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane CAS No. 1107-40-0](/img/structure/B14745026.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]borane is a boron-containing compound characterized by its unique structure, which includes three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to a central boron atom
Preparation Methods
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl derivatives with a boron-containing reagent. One common method involves the use of boron trichloride (BCl3) or boron tribromide (BBr3) as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane or toluene .
Chemical Reactions Analysis
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borohydride derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and composites, due to its unique structural properties.
Medicinal Chemistry: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of boron-containing drugs for cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis and medicinal chemistry.
Borate Esters: These esters are formed by the reaction of boronic acids with alcohols and have applications in materials science and catalysis.
Borohydrides: Compounds like sodium borohydride (NaBH4) are used as reducing agents in various chemical reactions.
Properties
CAS No. |
1107-40-0 |
|---|---|
Molecular Formula |
C30H51B |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]borane |
InChI |
InChI=1S/C30H51B/c1-28(2)22-10-7-19(25(28)13-22)16-31(17-20-8-11-23-14-26(20)29(23,3)4)18-21-9-12-24-15-27(21)30(24,5)6/h19-27H,7-18H2,1-6H3 |
InChI Key |
DSJLJZCYWBDQAF-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1CCC2CC1C2(C)C)(CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


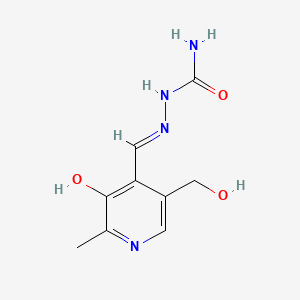
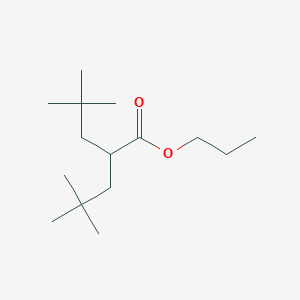
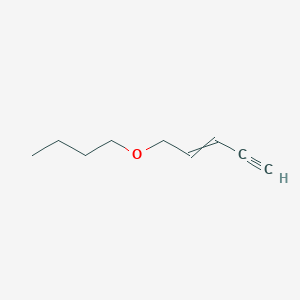
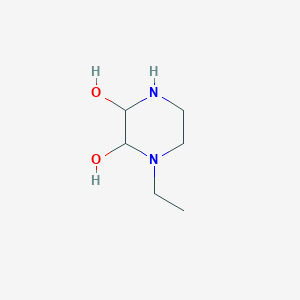
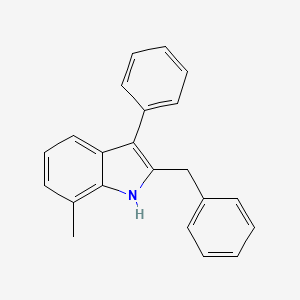
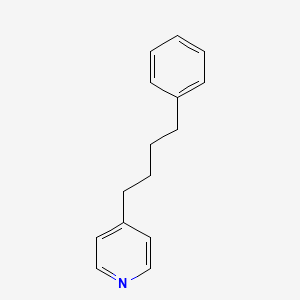
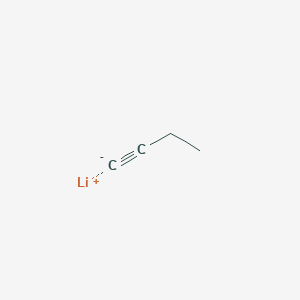
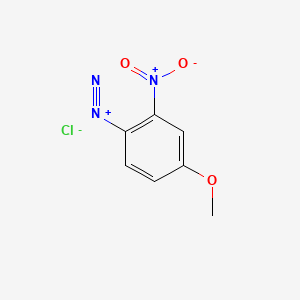
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)


